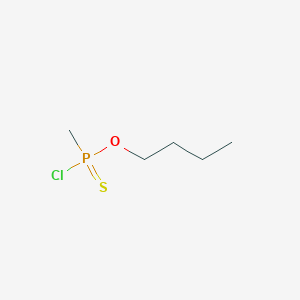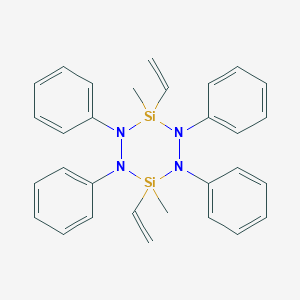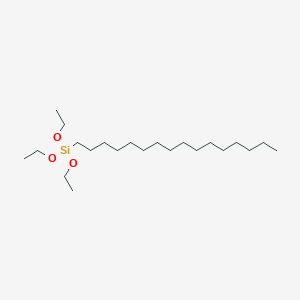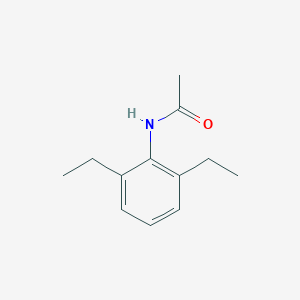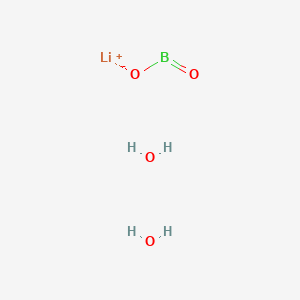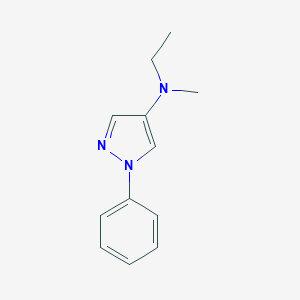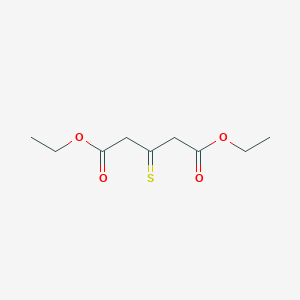
Diethyl 3-thioxopentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-thioxopentanedioate, also known as diethyl maleate, is a chemical compound that belongs to the family of thioxo compounds. It is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
Diethyl 3-thioxopentanedioate acts as a thiol-reactive compound, which makes it useful in a variety of biochemical and physiological studies. It has been shown to react with cysteine residues in proteins and can be used to modify and study the function of proteins.
Effets Biochimiques Et Physiologiques
Diethyl 3-thioxopentanedioate has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Diethyl 3-thioxopentanedioate 3-thioxopentanedioate is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that Diethyl 3-thioxopentanedioate 3-thioxopentanedioate can be toxic and must be handled with care. It is also important to use appropriate safety measures when working with this compound.
Orientations Futures
There are many potential future directions for research involving Diethyl 3-thioxopentanedioate 3-thioxopentanedioate. One area of interest is its potential use as an anticancer agent. It has been shown to have cytotoxic effects on certain cancer cells and may have potential as a new chemotherapy drug. Another area of interest is its use in the development of new materials, such as polymers and coatings. Overall, Diethyl 3-thioxopentanedioate 3-thioxopentanedioate has many potential applications and is an important compound in scientific research.
Applications De Recherche Scientifique
Diethyl 3-thioxopentanedioate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of thiazoles, thiazolines, and thiazolidines. It has also been used in the synthesis of other thioxo compounds, such as thioxoimidazolidinones and thioxoindoles.
Propriétés
Numéro CAS |
18457-67-5 |
|---|---|
Nom du produit |
Diethyl 3-thioxopentanedioate |
Formule moléculaire |
C9H14O4S |
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
diethyl 3-sulfanylidenepentanedioate |
InChI |
InChI=1S/C9H14O4S/c1-3-12-8(10)5-7(14)6-9(11)13-4-2/h3-6H2,1-2H3 |
Clé InChI |
YNAUOBPPJOVKSB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=S)CC(=O)OCC |
SMILES canonique |
CCOC(=O)CC(=S)CC(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


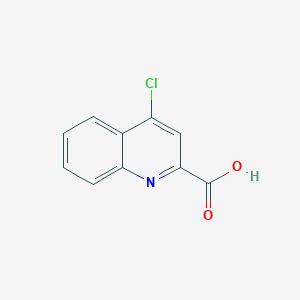
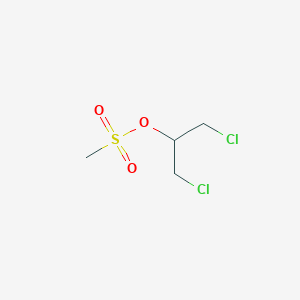
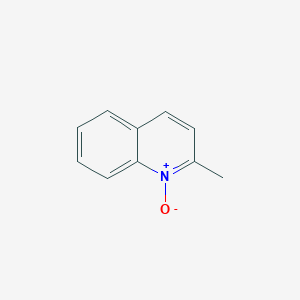
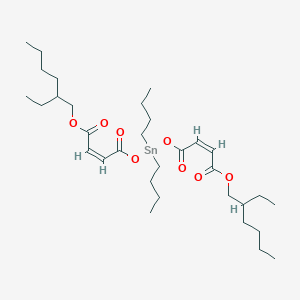
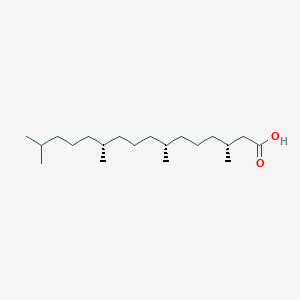
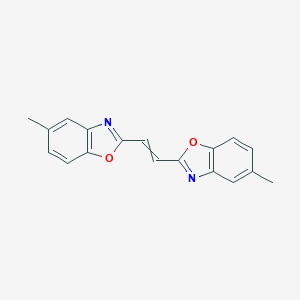
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
